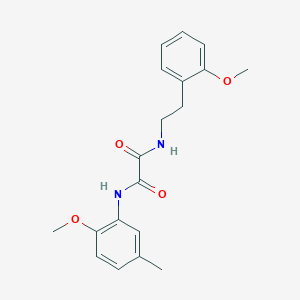
N1-(2-methoxy-5-methylphenyl)-N2-(2-methoxyphenethyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-(2-methoxy-5-methylphenyl)-N2-(2-methoxyphenethyl)oxalamide, also known as MMPEP, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). This compound has gained attention in scientific research due to its potential therapeutic applications in various neurological disorders such as anxiety, depression, and drug addiction. In
Mechanism Of Action
N1-(2-methoxy-5-methylphenyl)-N2-(2-methoxyphenethyl)oxalamide selectively antagonizes the mGluR5 receptor, which is involved in the regulation of glutamate signaling in the brain. By blocking the activity of this receptor, N1-(2-methoxy-5-methylphenyl)-N2-(2-methoxyphenethyl)oxalamide reduces the excitability of neurons and modulates the release of neurotransmitters. This mechanism of action is thought to underlie the anxiolytic, antidepressant, and anti-addictive effects of N1-(2-methoxy-5-methylphenyl)-N2-(2-methoxyphenethyl)oxalamide.
Biochemical and Physiological Effects:
N1-(2-methoxy-5-methylphenyl)-N2-(2-methoxyphenethyl)oxalamide has been shown to modulate the activity of various neurotransmitter systems in the brain, including the glutamate, dopamine, and serotonin systems. It has also been found to alter the expression of genes involved in synaptic plasticity and neuroprotection. These effects suggest that N1-(2-methoxy-5-methylphenyl)-N2-(2-methoxyphenethyl)oxalamide could have a broad range of effects on brain function and behavior.
Advantages And Limitations For Lab Experiments
One advantage of using N1-(2-methoxy-5-methylphenyl)-N2-(2-methoxyphenethyl)oxalamide in lab experiments is its high selectivity for the mGluR5 receptor. This allows researchers to specifically target this receptor and study its function in various contexts. However, one limitation of using N1-(2-methoxy-5-methylphenyl)-N2-(2-methoxyphenethyl)oxalamide is its relatively low potency compared to other mGluR5 antagonists. This can make it difficult to achieve the desired level of receptor blockade in some experiments.
Future Directions
Future research on N1-(2-methoxy-5-methylphenyl)-N2-(2-methoxyphenethyl)oxalamide could focus on its potential therapeutic applications in other neurological disorders, such as schizophrenia and autism spectrum disorder. Additionally, further studies could investigate the long-term effects of N1-(2-methoxy-5-methylphenyl)-N2-(2-methoxyphenethyl)oxalamide on brain function and behavior, as well as its potential side effects. Finally, research could be conducted to develop more potent and selective mGluR5 antagonists based on the structure of N1-(2-methoxy-5-methylphenyl)-N2-(2-methoxyphenethyl)oxalamide.
Synthesis Methods
The synthesis of N1-(2-methoxy-5-methylphenyl)-N2-(2-methoxyphenethyl)oxalamide involves the reaction of 2-methoxy-5-methylphenylamine with 2-methoxyphenethylamine to form the corresponding amide. The amide is then reacted with oxalyl chloride to yield N1-(2-methoxy-5-methylphenyl)-N2-(2-methoxyphenethyl)oxalamide. This method has been optimized to increase the yield and purity of N1-(2-methoxy-5-methylphenyl)-N2-(2-methoxyphenethyl)oxalamide.
Scientific Research Applications
N1-(2-methoxy-5-methylphenyl)-N2-(2-methoxyphenethyl)oxalamide has been extensively studied for its potential therapeutic applications in various neurological disorders. It has been shown to have anxiolytic and antidepressant effects in preclinical models of anxiety and depression. N1-(2-methoxy-5-methylphenyl)-N2-(2-methoxyphenethyl)oxalamide has also been found to reduce drug-seeking behavior in animal models of drug addiction. These findings suggest that N1-(2-methoxy-5-methylphenyl)-N2-(2-methoxyphenethyl)oxalamide could be a promising candidate for the development of novel therapeutics for these disorders.
properties
IUPAC Name |
N'-(2-methoxy-5-methylphenyl)-N-[2-(2-methoxyphenyl)ethyl]oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4/c1-13-8-9-17(25-3)15(12-13)21-19(23)18(22)20-11-10-14-6-4-5-7-16(14)24-2/h4-9,12H,10-11H2,1-3H3,(H,20,22)(H,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTWBETSZNDTMLY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C(=O)NCCC2=CC=CC=C2OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-methoxy-5-methylphenyl)-N2-(2-methoxyphenethyl)oxalamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-bromo-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}thiophene-2-carboxamide](/img/structure/B2402523.png)
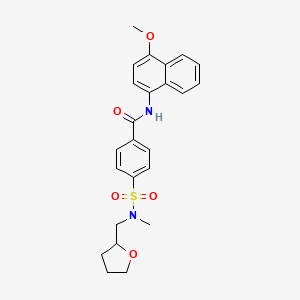
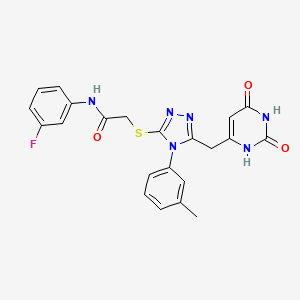
![N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3-(4-methoxyphenyl)propanamide](/img/structure/B2402527.png)
![Propan-2-yl 2-methyl-5-[(3-nitrophenyl)sulfonylamino]-1-benzofuran-3-carboxylate](/img/structure/B2402528.png)
![3-(2-fluorophenyl)-4-(2-phenoxyethyl)-1-thioxo-1H-thiazolo[3,4-a]quinazolin-5(4H)-one](/img/structure/B2402531.png)
![1-[4-[(2-Methylpyrazol-3-yl)methyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2402533.png)
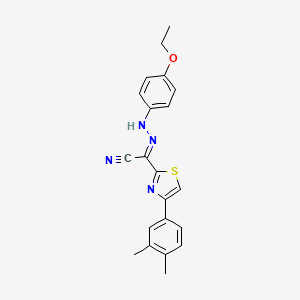
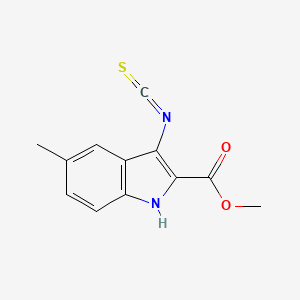
![(Z)-4-(((1-(4-fluorobenzyl)-2,2-dioxido-4-oxo-1H-thieno[3,2-c][1,2]thiazin-3(4H)-ylidene)methyl)amino)benzenesulfonamide](/img/structure/B2402542.png)
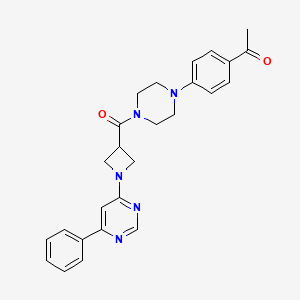
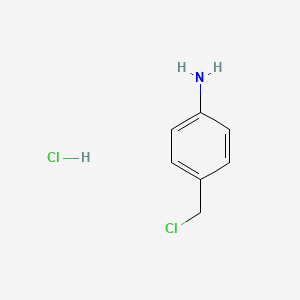
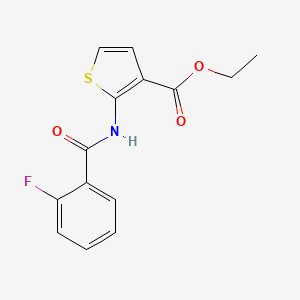
![(E)-N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-(thiophen-2-yl)acrylamide hydrochloride](/img/structure/B2402546.png)